

# A Comprehensive Technical Guide to the Physicochemical Properties of Isopropyl Myristate

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## Compound of Interest

Compound Name: *Propyl myristate*

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Introduction: This document provides an in-depth technical overview of the physicochemical properties of **Isopropyl Myristate** (IPM). It is important to note that while the term "**propyl myristate**" is sometimes used, the vast majority of commercially available and scientifically studied compound is **Isopropyl Myristate** (CAS 110-27-0), the ester of isopropyl alcohol and myristic acid.<sup>[1][2][3]</sup> This guide will focus on **Isopropyl Myristate**. IPM is a versatile ester widely utilized in the pharmaceutical, cosmetic, and personal care industries as an emollient, solvent, and skin penetration enhancer.<sup>[4][5][6]</sup> Its non-greasy feel, excellent spreadability, and ability to solubilize a wide range of active pharmaceutical ingredients (APIs) make it a valuable excipient in topical and transdermal formulations.<sup>[4][5][7][8]</sup> Understanding its core physicochemical properties is critical for formulation development, stability testing, and ensuring optimal drug delivery.

## Core Physicochemical Properties

The following tables summarize the key quantitative properties of **Isopropyl Myristate**, compiled from various technical sources.

Table 1: General Physicochemical Data for **Isopropyl Myristate**

| Property                              | Value  | Source(s)          |
|---------------------------------------|--|--------------------|
| IUPAC Name                            | propan-2-yl tetradecanoate                                   | [3][7][9]          |
| Synonyms                              | IPM, Isopropyl tetradecanoate                                | [1][2][7]          |
| CAS Number                            | 110-27-0   | [1][9][10][11]     |
| Molecular Formula                     | C <sub>17</sub> H <sub>34</sub> O <sub>2</sub>               | [1][2][3][7][10]   |
| Molecular Weight                      | 270.45 g/mol   | [1][7][9][10][12]  |
| Physical Form                         | Clear, colorless, oily liquid of low viscosity               | [1][7][12]         |
| Odor                                  | Practically odorless   | [1][2][7][9]       |
| Melting Point                         | ~3 °C (Congeals at ~5°C)                                     | [1][7][9][10][13]  |
| Boiling Point                         | 193 °C at 20 mmHg; 167 °C at 9 mmHg                          | [1][3][7][10][13]  |
| Density / Specific Gravity            | 0.85 g/mL at 25 °C; 0.850 - 0.855 g/cm <sup>3</sup> at 20 °C | [1][7][9][11][13]  |
| Refractive Index (n <sub>20/D</sub> ) | 1.434 - 1.437 at 20 °C                                       | [1][2][11][13][14] |
| Viscosity                             | 5.0 - 6.0 mPa·s at 20 °C                                     | [11][14][15]       |
| Vapor Pressure                        | <1 hPa at 20 °C  | [1][2][12][13]     |
| Flash Point                           | >110 °C (>230 °F)  | [1][2][7][13][16]  |
| LogP (Octanol/Water)                  | ~7.71  | [1][2][17]         |
| Acid Value                            | < 1.0 mg KOH/g   | [11][15][18][19]   |
| Saponification Value                  | 202 - 212 mg KOH/g   | [11][15][19]       |
| Iodine Value                          | < 1.0 g I <sub>2</sub> /100g                                 | [11][15][19]       |

Table 2: Solubility Profile of Isopropyl Myristate

| Solvent          | Solubility                         | Source(s)   |
|------------------|------------------------------------|---|
| Water            | Insoluble (<0.05 mg/L)             | <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[13]</a> <a href="#">[20]</a> |
| Ethanol          | Miscible                           | <a href="#">[1]</a> <a href="#">[2]</a>   |
| Glycerol         | Immiscible / Practically Insoluble | <a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[21]</a>                      |
| Propylene Glycol | Practically Insoluble              | <a href="#">[9]</a> <a href="#">[21]</a>  |
| Acetone          | Soluble / Very Soluble             | <a href="#">[9]</a> <a href="#">[21]</a> <a href="#">[22]</a>                     |
| Chloroform       | Soluble                            | <a href="#">[9]</a> <a href="#">[21]</a> <a href="#">[22]</a>                     |
| Toluene          | Soluble                            | <a href="#">[9]</a> <a href="#">[21]</a>  |
| Mineral Oil      | Soluble                            | <a href="#">[9]</a> <a href="#">[21]</a>  |
| Castor Oil       | Soluble                            | <a href="#">[9]</a> <a href="#">[21]</a>  |
| Vegetable Oils   | Miscible                           | <a href="#">[1]</a> <a href="#">[23]</a>  |
| Silicones        | Soluble                            | <a href="#">[7]</a> <a href="#">[8]</a>   |

## Experimental Protocols for Property Determination

Detailed and standardized methodologies are crucial for the accurate characterization of physicochemical properties. Below are protocols for key parameters.

### Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a substance. [\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Principle: A small, powdered sample is heated at a controlled rate. The melting range is the temperature from the first appearance of liquid (onset point) to the complete liquefaction of the solid (clear point). Pure substances typically exhibit a sharp melting point.[\[28\]](#)

Apparatus:

- Melting point apparatus (manual, e.g., Thiele tube with heating oil, or automated digital device)
- Capillary tubes (sealed at one end)
- Calibrated thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **Isopropyl Myristate** sample is solidified by cooling below its congealing point ( $\sim 5^{\circ}\text{C}$ ). The solid sample should be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform packing.[\[26\]](#)
- Capillary Packing: Press the open end of a capillary tube into the powdered sample several times. Tap the sealed end of the tube on a hard surface to compact the sample into a dense column of 2-3 mm in height.[\[26\]](#)[\[27\]](#)
- Measurement (Automated Apparatus):
  - Insert the packed capillary tube into the heating block of the apparatus.[\[24\]](#)
  - Set a starting temperature a few degrees below the expected melting point ( $\sim 3^{\circ}\text{C}$ ).
  - Program a slow, constant heating ramp rate (e.g.,  $1\text{--}2^{\circ}\text{C}$  per minute) to ensure thermal equilibrium.[\[27\]](#)[\[28\]](#)
  - The apparatus will automatically detect and record the temperatures at which the sample begins and completes melting.
- Measurement (Manual - Thiele Tube):
  - Attach the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb.[\[25\]](#)[\[26\]](#)
  - Insert the assembly into a Thiele tube containing a suitable heating oil (e.g., mineral oil), ensuring the oil level is appropriate.

- Gently heat the side arm of the Thiele tube with a small flame. The tube's design promotes natural convection, ensuring uniform heating.[25][28]
- Visually observe the sample through the heating process.
- Record the temperature when the first drop of liquid appears and the temperature when the last solid crystal disappears. This is the melting range.

## Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small liquid samples.[29][30]

Principle: A liquid is heated until its vapor pressure equals the surrounding atmospheric pressure, at which point it boils.[29][31][32] In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary is noted as the boiling point.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thiele tube or other heating bath (e.g., aluminum block)
- Calibrated thermometer
- Stand and clamp

Procedure:

- Setup: Add a few milliliters of **Isopropyl Myristate** to the fusion tube. Place the capillary tube inside the fusion tube with its open end submerged in the liquid and the sealed end pointing up.[31][32][33]
- Assembly: Attach the fusion tube to the thermometer so that the sample is level with the thermometer's bulb.

- Heating: Immerse the assembly in a Thiele tube or place it in an aluminum heating block. Heat the apparatus gently and slowly.[32][33]
- Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[31][32]
- Recording: Note the temperature at which this rapid stream of bubbles begins. This is the boiling point of the liquid at the current atmospheric pressure. It is crucial to also record the barometric pressure, as boiling point is pressure-dependent.[29][30]

## Refractive Index Measurement

The refractive index is a fundamental property related to how light propagates through a substance and is a measure of purity.

Principle: Based on Snell's Law, a refractometer measures the angle at which light is bent (refracted) as it passes from a prism of known refractive index into the sample.[34][35] Modern digital refractometers measure the critical angle of total internal reflection.

Apparatus:

- Abbe or digital refractometer
- Constant temperature water bath (refractive index is temperature-dependent)
- Dropper or pipette
- Soft lens cleaning tissue
- Solvent for cleaning (e.g., ethanol or isopropanol)

Procedure:

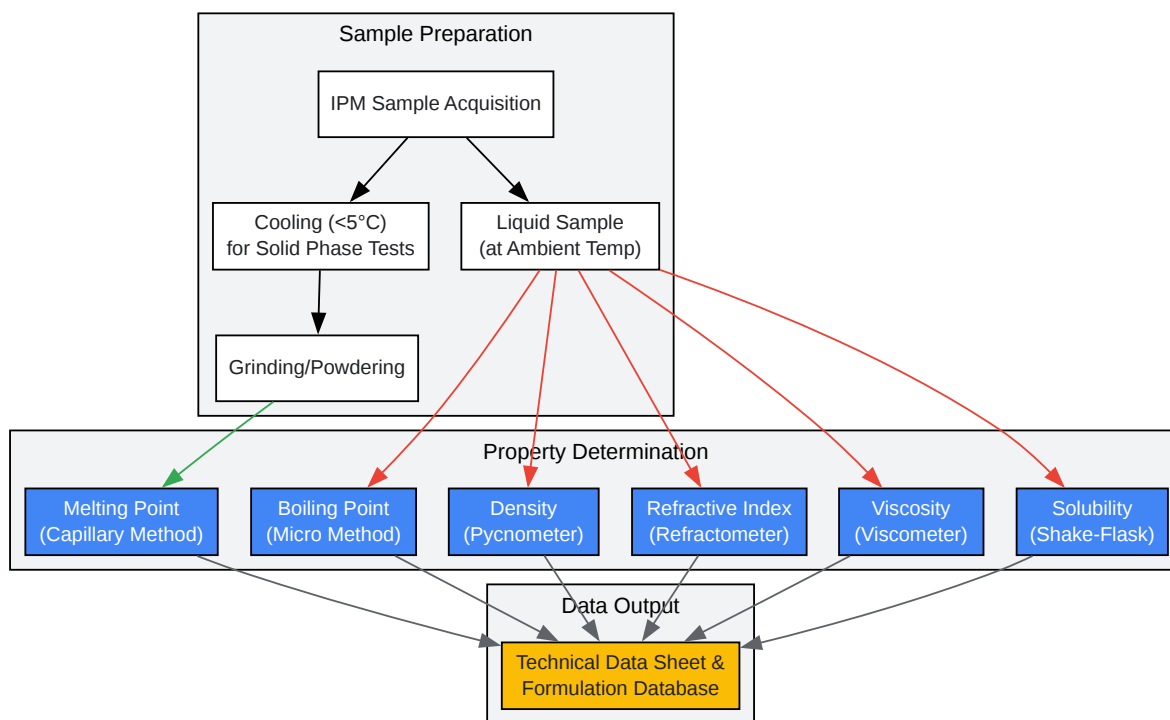
- Calibration & Cleaning: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water). Clean the surfaces of the upper and lower prisms with a suitable solvent and a soft tissue to remove any residue.[36]

- Temperature Control: Ensure the refractometer prisms are at the specified temperature (e.g., 20°C) by connecting the instrument to a circulating water bath. Allow time for thermal equilibrium. Accurate temperature control is critical as refractive index varies with temperature.[37]
- Sample Application: Using a clean dropper, place 2-3 drops of **Isopropyl Myristate** onto the surface of the lower prism.[36]
- Measurement:
  - Carefully close the upper prism to spread the liquid into a thin, uniform film.
  - Switch on the light source and look through the eyepiece.
  - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.[36]
  - Rotate the measurement dial until this dividing line is centered on the crosshairs.[36]
  - Press the "read" button or look at the scale to obtain the refractive index value. Digital instruments will display the value directly, often with temperature compensation (nD20). [37]
- Cleaning: After the measurement, clean the prisms thoroughly to prepare for the next sample.

## Visualized Workflows and Mechanisms

### Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of **Isopropyl Myristate**.



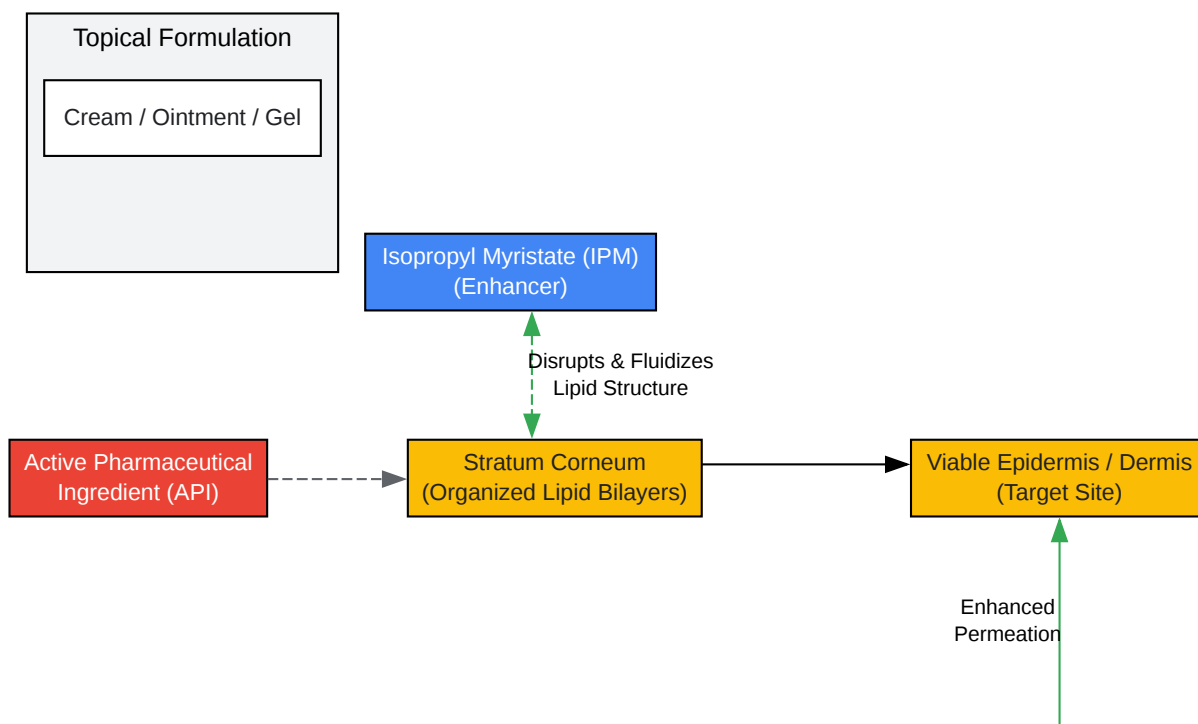
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Caption: Logical workflow for the physicochemical analysis of Isopropyl Myristate.

## Mechanism as a Skin Penetration Enhancer

Isopropyl Myristate is highly valued in topical drug delivery for its ability to enhance the permeation of active ingredients through the skin's primary barrier, the stratum corneum.[1][4][6][7]





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